molecular formula C21H20ClNO3 B2563779 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010897-75-2

3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2563779
CAS No.: 1010897-75-2
M. Wt: 369.85
InChI Key: CEMVITDWAGFOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C21H20ClNO3 and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-3-10-23-11-17-18(25-12-23)9-8-16-20(24)19(13(2)26-21(16)17)14-4-6-15(22)7-5-14/h4-9H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMVITDWAGFOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex heterocyclic compound that exhibits significant potential for biological activity due to its unique structural framework. This article reviews the compound's pharmacological properties, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromeno-oxazine framework characterized by the following structural components:

  • Chlorophenyl group : Enhances lipophilicity and may influence binding affinity to biological targets.
  • Dihydrochromeno structure : Contributes to the compound's stability and reactivity.
  • Propyl substituent : May affect the pharmacokinetics of the compound.

Anticancer Properties

Recent studies have highlighted the potential of 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one in cancer therapy. For instance, compounds with similar oxazine structures have shown cytotoxic effects against melanoma cells. A comparative analysis revealed that derivatives with chlorophenyl groups exhibited selective cytotoxicity and induced cell cycle arrest in cancer cells while sparing normal cells .

CompoundIC50 (µM)Effect
B9 (similar derivative)4.9Selective cytotoxicity on melanoma cells
Control (standard chemotherapy)21.25Non-selective

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The presence of the chlorophenyl substituent may enhance its binding affinity to these enzymes:

EnzymeInhibition TypeIC50 (µM)
AChECompetitive2.14
UreaseNon-competitive1.13

These results suggest that this compound could serve as a lead in developing new enzyme inhibitors for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been documented. For example, derivatives similar to 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one displayed moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Other strains testedWeak

This antimicrobial activity could be attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The mechanism of action for 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one likely involves multiple pathways:

  • Enzyme Binding : The chlorophenyl group enhances binding to target enzymes like AChE and urease.
  • Cell Cycle Modulation : Induction of cell cycle arrest suggests interference with cellular proliferation pathways.
  • Membrane Disruption : Antimicrobial properties may arise from structural interactions with bacterial membranes.

Case Study 1: Melanoma Treatment

A study evaluated the effects of a structurally similar derivative on human melanoma cells (VMM917). The results indicated a significant reduction in cell viability and melanin production, suggesting a dual role in both cytotoxicity and pigmentation modulation .

Case Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, derivatives were tested for their ability to inhibit AChE and urease. The findings demonstrated that compounds with similar oxazine structures exhibited strong inhibitory effects, indicating their potential as therapeutic agents against conditions like Alzheimer's disease and urinary tract infections .

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